

# Technical Guide: 5-Bromoisoindoline Hydrochloride (CAS No. 919346-89-7)

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## Compound of Interest

Compound Name: 5-Bromoisoindoline hydrochloride

Cat. No.: B564658

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromoisoindoline hydrochloride**, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, synthesis, and its application in the development of novel therapeutics targeting diverse signaling pathways.

## Core Properties of 5-Bromoisoindoline Hydrochloride

**5-Bromoisoindoline hydrochloride** is a heterocyclic building block recognized for its utility in medicinal chemistry. Its core properties are summarized below.

Property	Value	References
CAS Number	919346-89-7	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrClN	[2][3][4]
Molecular Weight	234.52 g/mol	[1][3][4][5]
Appearance	Pale Red Solid	[4]
Melting Point	>246°C (decomposes)	[4]
Solubility	Slightly soluble in DMSO and Methanol.	[4]
Storage	Room temperature, under an inert atmosphere.	[3][4]

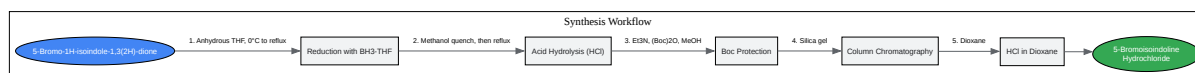
## Synthesis Protocol

A common synthetic route to **5-Bromoisindoline hydrochloride** is detailed below.

### Experimental Protocol: Synthesis of 5-Bromoisindoline Hydrochloride[4]

- **Reaction Setup:** In a dry 500 mL three-necked round-bottomed flask equipped with a reflux condenser and a charging funnel, add a solution of BH<sub>3</sub>-THF (160 mL) and anhydrous THF (50 mL).
- **Addition of Starting Material:** Cool the mixture to 0°C. Slowly add a solution of 5-bromo-1H-isindole-1,3(2H)-dione (8.0 g, 35.4 mmol) in anhydrous THF (100 mL) dropwise to the cooled mixture.
- **Reaction:** Allow the reaction system to slowly warm to room temperature and then heat to reflux for 16 hours.
- **Quenching:** After completion, cool the mixture to 0°C and carefully quench the reaction by the addition of methanol. Note: This may cause vigorous foaming.
- **Hydrolysis:** Add 20-30 mL of 2N HCl and reflux the mixture for 1 hour.

- **Work-up:** After cooling, make the reaction mixture alkaline with NaOH solution and extract with ethyl acetate. Combine the organic phases, wash sequentially with water and saturated NaCl solution, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- **Boc Protection (Intermediate Step):** Dissolve the crude product in MeOH (150 mL), add Et<sub>3</sub>N (12 mL) and di-tert-butyl dicarbonate (13.8 g, 63.23 mmol), and stir at room temperature for 16 hours.
- **Purification of Boc-Protected Intermediate:** Concentrate the reaction mixture under reduced pressure. Dilute the crude product with CH<sub>2</sub>Cl<sub>2</sub> (200 mL), wash sequentially with water and saturated NaCl solution, and dry over Na<sub>2</sub>SO<sub>4</sub>. Purify the crude product by column chromatography using a hexane solution of 20% ethyl acetate as the eluent to obtain a colorless solid.
- **Final Deprotection and Salt Formation:** Dissolve the solid in dioxane, add HCl, and stir at room temperature for 10 minutes. Filter the resulting solid and dry to yield **5-bromoisindoline hydrochloride** as a gray solid (3.0 g, 42.8% yield).



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Caption: Synthetic workflow for **5-Bromoisindoline hydrochloride**.

## Applications in Drug Discovery

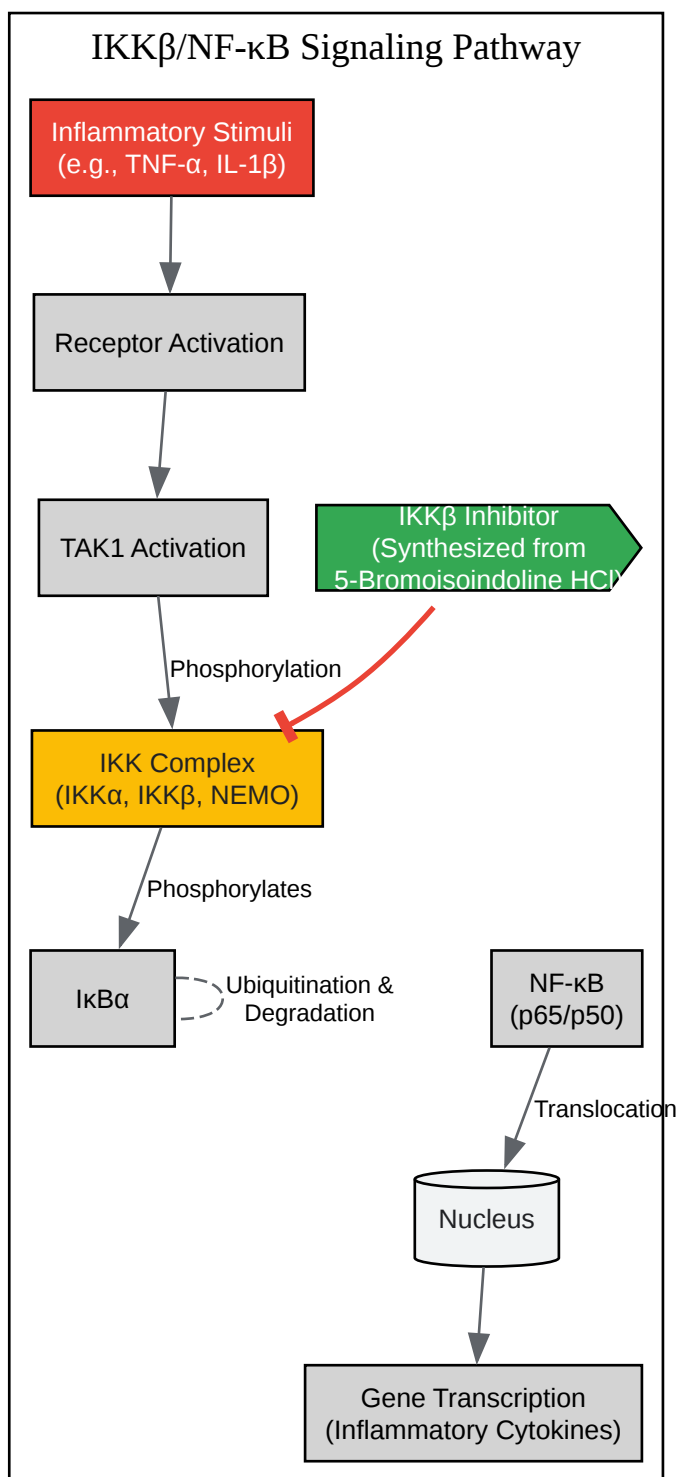
**5-Bromoisindoline hydrochloride** serves as a crucial starting material for the synthesis of various classes of therapeutic agents.

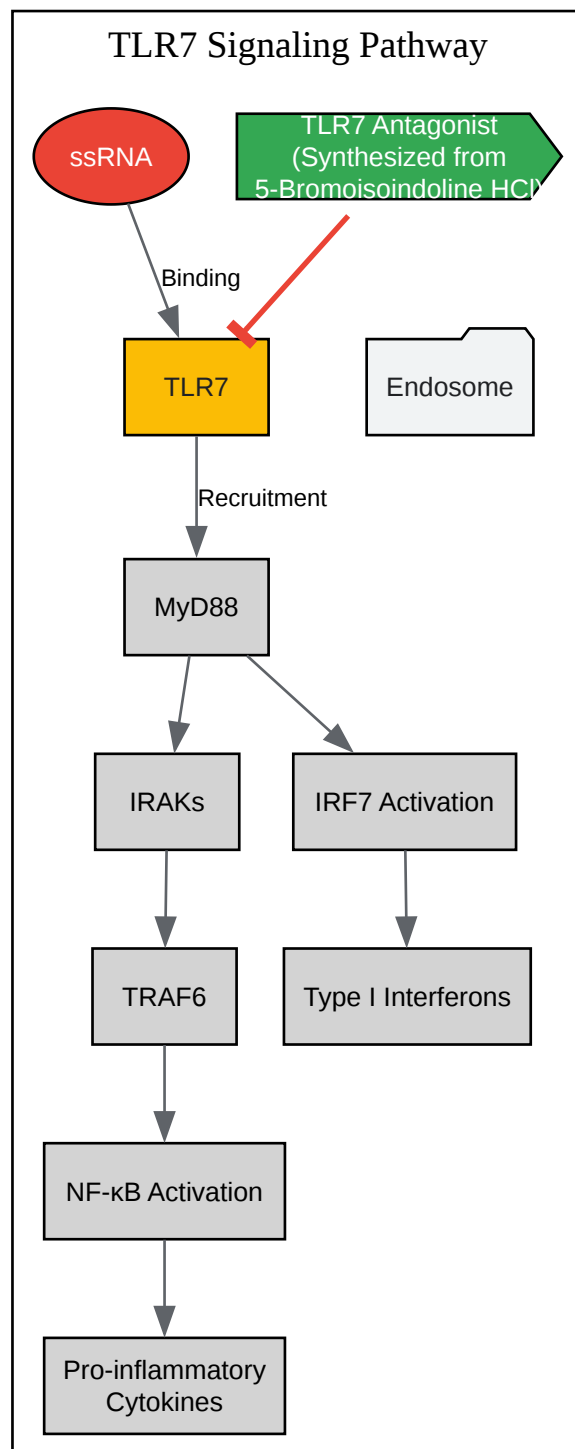
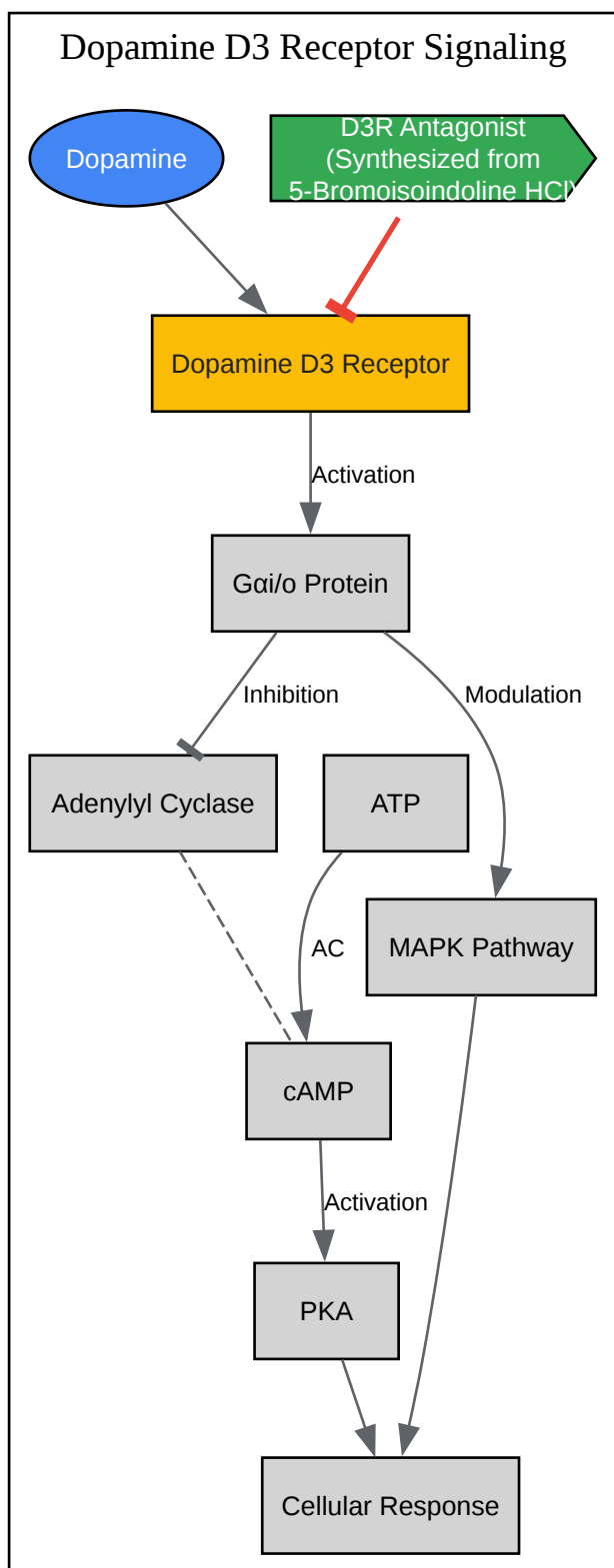
## Inhibitors of Deubiquitinating Enzymes (DUBs)

This compound is utilized in the preparation of cyanopyrrolidines, which act as inhibitors of deubiquitinating enzymes (DUBs), a class of enzymes implicated in cancer.[4]

## IKK $\beta$ Inhibitors

**5-Bromoisindoline hydrochloride** is a precursor for novel indolecarboxamides that function as inhibitors of IKK $\beta$  (Inhibitor of nuclear factor kappa-B kinase subunit beta).[4] IKK $\beta$  is a key kinase in the NF- $\kappa$ B signaling pathway, which is central to inflammatory responses.





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